molecular formula C12H14O4 B8434178 3-Acetyl-4-hydroxy-2,6-dimethylphenyl acetate

3-Acetyl-4-hydroxy-2,6-dimethylphenyl acetate

Cat. No. B8434178
M. Wt: 222.24 g/mol
InChI Key: NIEFDIIWYAPLMS-UHFFFAOYSA-N
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Patent
US07576094B2

Procedure details

To a solution 3-acetyl-4-hydroxy-2,6-dimethylphenyl acetate (13 g) and cyclobutanone (4.5 g) in toluene (150 mL) was added pyrrolidine (5.4 mL, 4.6 g). The solution was stirred at room temperature for 15 min and then refluxed for 5 hours equipped with Dean-Stark water trap. The solution was diluted with ethyl acetate, washed with diluted hydrochloride acid water solution, water and brine. Evaporation and chromatography (silica gel, hexane-ethyl acetate 1% to 10%) gave 5.5 g of 5,7-dimethyl-4-oxo-3,4-dihydrospiro[chromene-2,1′-cyclobutan]-6-yl acetate and 3.2 g of 6-hydroxy-5,7-dimethylspiro[chromene-2,1′-cyclobutan]-4(3H)-one.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[C:10]([CH3:11])=[CH:9][C:8]([OH:12])=[C:7]([C:13](=[O:15])[CH3:14])[C:6]=1[CH3:16])(=[O:3])[CH3:2].[C:17]1(=O)[CH2:20][CH2:19][CH2:18]1.N1[CH2:26][CH2:25][CH2:24][CH2:23]1.O>C1(C)C=CC=CC=1.C(OCC)(=O)C>[C:1]([O:4][C:5]1[C:6]([CH3:16])=[C:7]2[C:8](=[CH:9][C:10]=1[CH3:11])[O:12][C:17]1([CH2:20][CH2:19][CH2:18]1)[CH2:14][C:13]2=[O:15])(=[O:3])[CH3:2].[OH:4][C:5]1[C:6]([CH3:16])=[C:7]2[C:8](=[CH:9][C:10]=1[CH3:11])[O:12][C:23]1([CH2:26][CH2:25][CH2:24]1)[CH2:14][C:13]2=[O:15]

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
C(C)(=O)OC1=C(C(=C(C=C1C)O)C(C)=O)C
Name
Quantity
4.5 g
Type
reactant
Smiles
C1(CCC1)=O
Name
Quantity
5.4 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 5 hours
Duration
5 h
WASH
Type
WASH
Details
washed with diluted hydrochloride acid water solution, water and brine
CUSTOM
Type
CUSTOM
Details
Evaporation and chromatography (silica gel, hexane-ethyl acetate 1% to 10%)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(=O)OC=1C(=C2C(CC3(CCC3)OC2=CC1C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
Name
Type
product
Smiles
OC=1C(=C2C(CC3(CCC3)OC2=CC1C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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